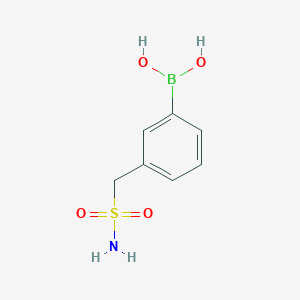
2,5-Difluorothioanisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Difluorothioanisole is an organic compound with the molecular formula C7H6F2S. It is a derivative of thioanisole, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluorothioanisole typically involves the fluorination of thioanisole derivatives. One common method is the reaction of 2,5-difluorobromobenzene with sodium thiomethoxide under suitable conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Difluorothioanisole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Substitution: Various substituted thioanisole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,5-Difluorothioanisole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique fluorine substitution pattern makes it valuable in the study of fluorine chemistry.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which may exhibit enhanced biological activity or stability.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as increased thermal stability or resistance to degradation
Mécanisme D'action
The mechanism of action of 2,5-Difluorothioanisole depends on its specific applicationFor example, in medicinal chemistry, fluorine atoms can enhance the binding affinity of a compound to its target protein by forming strong hydrogen bonds or altering the compound’s lipophilicity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluorothioanisole
- 4-Fluorothioanisole
- 2,5-Difluoroanisole
Comparison
2,5-Difluorothioanisole is unique due to the specific positioning of the fluorine atoms on the benzene ring. This substitution pattern can lead to different chemical and physical properties compared to other fluorinated thioanisoles. For instance, the presence of two fluorine atoms can enhance the compound’s stability and reactivity compared to mono-fluorinated analogs .
Propriétés
Formule moléculaire |
C7H6F2S |
|---|---|
Poids moléculaire |
160.19 g/mol |
Nom IUPAC |
1,4-difluoro-2-methylsulfanylbenzene |
InChI |
InChI=1S/C7H6F2S/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 |
Clé InChI |
YTCRYPBRWJUWCR-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=CC(=C1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13866577.png)


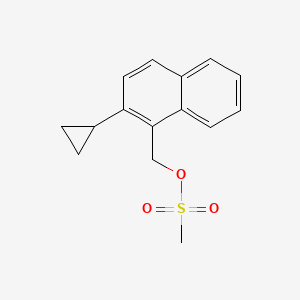

![tert-butyl N-[4-(ethylcarbamothioylamino)phenyl]carbamate](/img/structure/B13866607.png)
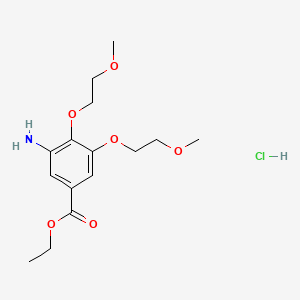
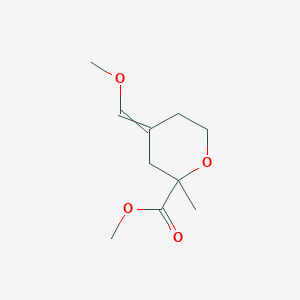
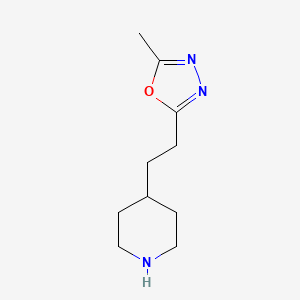
![(2R,3R,4R,5S)-1-[2-(Acetyloxy)ethyl]-2-[(acetyloxy)methyl]-3,4,5-piperidinetriol 3,4,5-Triacetate](/img/structure/B13866632.png)
![3-[4-(Oxan-4-yl)piperazin-1-yl]aniline](/img/structure/B13866636.png)
![4-amino-N-[1-(3,4-dimethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13866639.png)
